CU-CPT-8m

Descripción general

Descripción

CU-CPT-8m is a specific antagonist of toll-like receptor 8 (TLR8) with an IC50 of 67 nM . It is selective for TLR8 over a panel of all other human TLRs when used at a concentration of 1 μM . It has been used in research to study the role of TLR8 in inflammation and fibrosis .

Molecular Structure Analysis

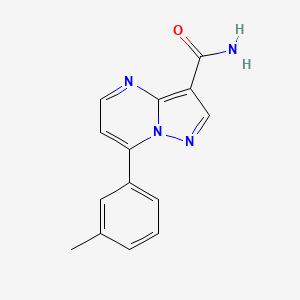

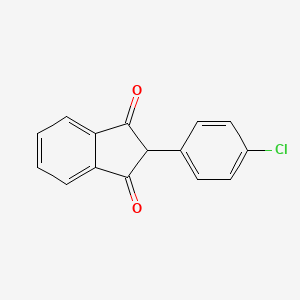

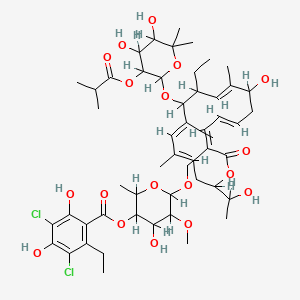

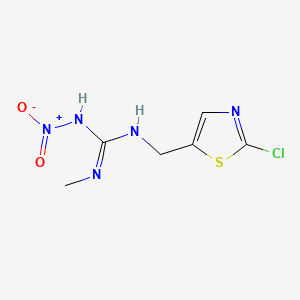

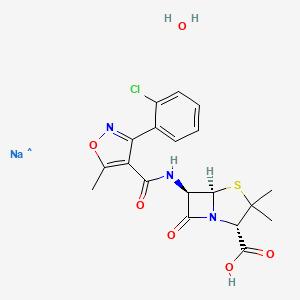

The molecular formula of CU-CPT-8m is C14H12N4O, and it has a molecular weight of 252.27 . The structure of CU-CPT-8m was validated by two new X-ray crystallographic structures .Physical And Chemical Properties Analysis

CU-CPT-8m is a crystalline solid with a molecular weight of 252.3 and a molecular formula of C14H12N4O . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Antagonist of Toll-Like Receptor 8 (TLR8)

CU-CPT-8m is known to be an antagonist of toll-like receptor 8 (TLR8). It has a Kd of 220 nM and an IC50 of 67 nM in assay . This means that CU-CPT-8m can bind to TLR8 and inhibit its function, which can have various implications in immunology and inflammation research .

Inhibition of TNF-α and IL-8 mRNA Levels

Treatment with 1 μM CU-CPT-8m has been shown to completely abolish the elevation of TNF-α and IL-8 mRNA levels induced by R848 . TNF-α and IL-8 are important cytokines involved in inflammatory responses, so this property of CU-CPT-8m can be useful in studying and potentially treating inflammatory diseases .

Inhibition of R848-Induced TNF-α Production

CU-CPT-8m inhibits R848-induced TNF-α production in the differentiated THP-1 monocytes cells in a dose-dependent manner . This suggests that CU-CPT-8m could be used in research to understand the mechanisms of TNF-α production and its role in immune responses .

Role in Skin Inflammation and Fibrosis

CU-CPT-8m has been used in research to investigate the role of TLR8 in skin inflammation and fibrosis . In a bleomycin (BLM)-induced mouse skin inflammation and fibrosis model, the pathogenic role of TLR8 was validated using CU-CPT-8m . This indicates that CU-CPT-8m could be used in dermatological research and potentially in the development of treatments for skin conditions .

Role in Systemic Sclerosis (SSc)

In a study on systemic sclerosis (SSc), a chronic systemic autoimmune disease, CU-CPT-8m was used to investigate the roles and underlying mechanisms of TLR8 . The study found that TLR8 levels were significantly elevated in SSc skin tissues and myofibroblasts, along with significant activation of the TLR8 pathway . CU-CPT-8m was used to reverse these effects, suggesting its potential use in SSc research .

Role in MAPK, NF-κB and SMAD2/3 Pathways

The study on SSc also found that TLR8 induces skin fibrosis and inflammation in a manner dependent on the MAPK, NF-κB and SMAD2/3 pathways . CU-CPT-8m was used to investigate these mechanisms, indicating its potential use in research on these important cellular signaling pathways .

Mecanismo De Acción

Target of Action

CU-CPT-8m is a specific antagonist of Toll-like receptor 8 (TLR8) . TLR8 is an important innate immune mediator implicated in autoimmunity and fibrosis . It plays a significant role in the pathogenesis of various autoimmune diseases .

Mode of Action

CU-CPT-8m interacts with TLR8 in a highly specific manner, with an IC50 value of 67 nM and a Kd value of 220 nM . This interaction reduces the proinflammatory response in TLR8-overexpressing cells , suggesting that CU-CPT-8m directly recognizes and binds to TLR8 in cells .

Biochemical Pathways

The action of CU-CPT-8m affects several biochemical pathways. Specifically, TLR8 induces skin fibrosis and inflammation in a manner dependent on the MAPK, NF-κB, and SMAD2/3 pathways . By antagonizing TLR8, CU-CPT-8m can modulate these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of CU-CPT-8m’s action are significant. Treatment with CU-CPT-8m completely abolishes the elevation of TNF-α and IL-8 mRNA levels induced by R848 . It also inhibits R848-induced TNF-α production in differentiated THP-1 monocytes in a dose-dependent manner . These results indicate that CU-CPT-8m can effectively modulate the inflammatory response mediated by TLR8.

Action Environment

It’s worth noting that the effectiveness of cu-cpt-8m may depend on the specific cellular and disease context, such as the presence of tlr8-overexpressing cells

Safety and Hazards

Propiedades

IUPAC Name |

7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-9-3-2-4-10(7-9)12-5-6-16-14-11(13(15)19)8-17-18(12)14/h2-8H,1H3,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKGGVGQAVODNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=NC3=C(C=NN23)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CU-CPT-8m | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate](/img/structure/B1669259.png)

![6-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1669261.png)